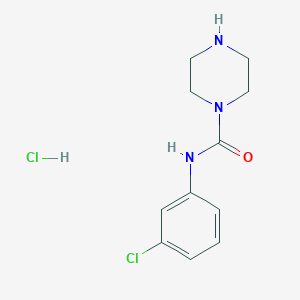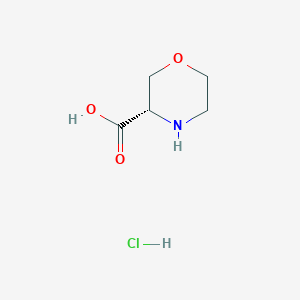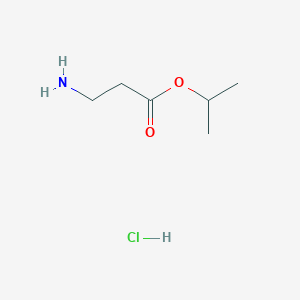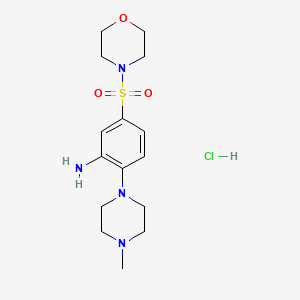
N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride
Descripción general
Descripción
“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1170255-29-4 . It has a molecular weight of 276.16 . The IUPAC name for this compound is N-(3-chlorophenyl)-1-piperazinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H . This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” are not available, it’s known that piperazine derivatives can participate in a variety of chemical reactions due to the presence of the piperazine ring .Physical And Chemical Properties Analysis
“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a solid at room temperature . It has a molecular formula of C11H15Cl2N3O and a molecular weight of 276.16 .Aplicaciones Científicas De Investigación
Neuroscience Research
This compound is utilized in neuroscience to study its effects on neurotransmitter systems. It has shown affinity for various neurotransmitter receptor binding sites in human brain membranes . This makes it valuable for understanding the role of these receptors in neurological processes and potential treatments for disorders.
Pharmacological Studies
In pharmacology, N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride is used to investigate the pharmacodynamics and pharmacokinetics of new therapeutic agents . Its interactions with different drug compounds can provide insights into their efficacy and safety profiles.
Biochemical Applications
Biochemists employ this compound to study protein interactions and enzyme kinetics. Its role as a ligand for various receptors allows researchers to decipher biochemical pathways and molecular mechanisms .
Medicinal Chemistry
In medicinal chemistry, the compound serves as a building block for the synthesis of more complex molecules. It’s used to develop new drugs with potential therapeutic applications, especially in targeting specific receptors involved in disease states .
Toxicology
Toxicologists use N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride to assess the toxicity of new chemical entities. Its well-characterized profile helps in evaluating the safety of compounds before they proceed to clinical trials .
Analytical Chemistry
This compound is a reference standard in analytical chemistry, particularly in chromatography and mass spectrometry. It aids in the accurate identification and quantification of substances within complex biological matrices .
Chemical Engineering
In chemical engineering, it’s used in process development for the synthesis of pharmaceuticals. Understanding its properties helps engineers design efficient and scalable production processes .
Environmental Science
Environmental scientists study the impact of chemicals like N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride on ecosystems. It’s used to monitor environmental pollution and the degradation of contaminants .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILOJFETPZDMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)

![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)

![3,5-dichloro-N-[(2-methoxyphenyl)methyl]aniline hydrochloride](/img/structure/B1416719.png)

